Humulone

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'humulone peut être synthétisé par un processus en plusieurs étapes :

Acylation du benzène-1,2,3,5-tétrol : Cette étape implique la réaction du benzène-1,2,3,5-tétrol avec le chlorure d'isovaléryle pour produire la 2,3,4,6-tétrahydroxyisovalérophénone.

Prénylation : La tétrahydroxyisovalérophénone est ensuite prénylée à l'aide du 1-bromo-3-méthyl-2-butène pour produire de l'this compound.

Méthodes de Production Industrielle : Dans l'industrie brassicole, l'this compound est extrait du houblon pendant le processus de brassage de la bière. Le houblon est bouilli, ce qui provoque la dégradation de l'this compound en iso-acides alpha, contribuant à l'amertume de la bière .

Types de Réactions :

Oxydation : L'this compound peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.

Isomérisation : Pendant le processus de brassage, l'this compound s'isomérise pour former les cis- et trans-isohumulones.

Réactifs et Conditions Courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Isomérisation : Cela se produit généralement dans les conditions de haute température de l'ébullition pendant le brassage.

Principaux Produits :

Applications De Recherche Scientifique

L'humulone a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les dérivés prénylés de la phloroglucine.

Biologie : Étudié pour son rôle d'inhibiteur de la cyclooxygénase-2 (COX-2) et ses effets sur les récepteurs GABAA.

Médecine : Étudié pour ses propriétés anti-inflammatoires, antioxydantes et anti-angiogéniques.

Industrie : Utilisé dans l'industrie brassicole pour donner de l'amertume à la bière.

5. Mécanisme d'Action

L'this compound exerce ses effets par plusieurs mécanismes :

Inhibition de la COX-2 : L'this compound inhibe l'activité de la cyclooxygénase-2, réduisant ainsi la production de prostaglandines pro-inflammatoires.

Modulation des Récepteurs GABAA : À faibles concentrations micromolaires, l'this compound agit comme un modulateur positif des récepteurs GABAA, influençant potentiellement la signalisation neuronale.

Activité Antioxydante : L'this compound possède des propriétés antioxydantes, piégeant les radicaux libres et réduisant le stress oxydatif.

Mécanisme D'action

Humulone exerts its effects through several mechanisms:

COX-2 Inhibition: this compound inhibits the activity of cyclooxygenase-2, reducing the production of pro-inflammatory prostaglandins.

GABAA Receptor Modulation: At low micromolar concentrations, this compound acts as a positive modulator of GABAA receptors, potentially influencing neuronal signaling.

Antioxidant Activity: this compound possesses antioxidant properties, scavenging free radicals and reducing oxidative stress.

Comparaison Avec Des Composés Similaires

L'humulone est unique parmi les acides alpha en raison de ses activités biologiques et de sa structure chimique spécifiques. Des composés similaires comprennent :

Cothis compound : Un autre acide alpha présent dans le houblon, connu pour son amertume mais avec des activités biologiques différentes.

Adthis compound : Similaire en structure à l'this compound mais avec des variations dans ses chaînes latérales et ses effets biologiques.

La combinaison unique d'amertume et d'activités biologiques de l'this compound en fait un composé précieux à la fois dans l'industrie brassicole et dans la recherche scientifique.

Activité Biologique

Humulone, a prominent bitter acid derived from hops (Humulus lupulus), has garnered significant attention for its diverse biological activities. This article delves into the antibacterial, anti-inflammatory, and anticancer properties of this compound, supported by recent research findings and case studies.

Antibacterial Activity

This compound exhibits notable antibacterial effects, particularly against Gram-positive bacteria. Research has demonstrated that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for this compound against these bacteria range from 16 µg/mL to 32 µg/mL , indicating its potential as an antimicrobial agent .

Comparative MIC Values of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Micrococcus lysodeikticus | 32 |

| Bacillus subtilis | 16 |

| Staphylococcus aureus | 16 |

| Listeria monocytogenes | 6.3 - 200 |

In contrast, this compound showed no significant inhibition against Gram-negative bacteria such as Escherichia coli and Salmonella enterica, likely due to their outer membrane's protective properties .

The antibacterial activity of this compound is attributed to its interference with bacterial cell membranes. It disrupts the phosphoenolpyruvate (PEP) transport system in Gram-positive bacteria, leading to membrane leakage and subsequent inhibition of essential cellular processes like respiration and protein synthesis . Additionally, this compound possesses ionophoric properties that facilitate ion transport across membranes, further contributing to its antibacterial effects.

Anti-Inflammatory Properties

This compound has been shown to exert anti-inflammatory effects in various models. A study involving chemically induced skin tumors in mice revealed that topically applied this compound significantly reduced local inflammation by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) and cyclooxygenase-2 (COX-2) .

Case Study: UVB Erythema Test

In a clinical setting, a formulation containing this compound was tested on human volunteers using the UVB erythema test, which assesses skin inflammation. The results indicated that this compound effectively reduced erythema at concentrations significantly higher than those effective in vitro . This highlights the potential for this compound in dermatological applications.

Anticancer Activity

Emerging evidence suggests that this compound may also possess anticancer properties. In vitro studies have indicated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms underlying these effects include the modulation of signaling pathways involved in cell survival and proliferation .

Summary of Anticancer Effects

| Cancer Type | Observed Effect |

|---|---|

| Skin Cancer | Reduced tumor growth |

| Breast Cancer | Induced apoptosis |

| Colon Cancer | Inhibited cell proliferation |

Propriétés

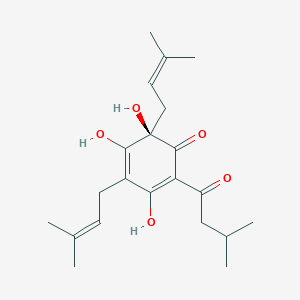

IUPAC Name |

(6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSLCPKYRPDHLN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)C1=C(C(=C([C@@](C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019081 | |

| Record name | (-)-(R)-Humulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26472-41-3 | |

| Record name | Humulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26472-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-(R)-Humulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-3,5,6-trihydroxy-2-isovaleryl-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.